molecular formula C14H22N2O2 B4967792 1-N,3-N-dimethyladamantane-1,3-dicarboxamide

1-N,3-N-dimethyladamantane-1,3-dicarboxamide

Cat. No.: B4967792
M. Wt: 250.34 g/mol
InChI Key: AYKPBQKKIQUHAF-UHFFFAOYSA-N
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Description

1-N,3-N-dimethyladamantane-1,3-dicarboxamide is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two carboxamide groups attached to the adamantane core, with methyl groups at the 1 and 3 positions. The adamantane structure imparts high thermal stability and rigidity, making its derivatives valuable in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-N,3-N-dimethyladamantane-1,3-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyladamantane with phosgene to form the corresponding isocyanate intermediate, which is then reacted with ammonia or an amine to yield the desired dicarboxamide . Another method involves the direct amidation of 1,3-dimethyladamantane-1,3-dicarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale synthesis of the adamantane core, followed by functionalization to introduce the carboxamide groups. This process often employs continuous flow reactors to ensure high efficiency and yield. The use of catalysts such as Na/H-Y-zeolite can enhance the isomerization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions

1-N,3-N-dimethyladamantane-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-N,3-N-dimethyladamantane-1,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N,3-N-dimethyladamantane-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The compound’s rigid structure allows it to fit into enzyme pockets, disrupting their normal function. Additionally, its carboxamide groups can form hydrogen bonds with amino acid residues, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyladamantane: Lacks the carboxamide groups, making it less versatile in chemical reactions.

    1,3-Dimethyladamantane-1,3-dicarboxylic acid: Contains carboxylic acid groups instead of carboxamide groups, leading to different reactivity and applications.

    1,3-Dibromo-5,7-dimethyladamantane: A halogenated derivative with distinct chemical properties and uses.

Uniqueness

1-N,3-N-dimethyladamantane-1,3-dicarboxamide stands out due to its dual carboxamide functionality, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry and materials science, where specific interactions with biological targets or enhanced thermal stability are required.

Properties

IUPAC Name

1-N,3-N-dimethyladamantane-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-15-11(17)13-4-9-3-10(5-13)7-14(6-9,8-13)12(18)16-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKPBQKKIQUHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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